1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea
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Overview
Description
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea typically involves the reaction of 5-benzoylthiophene-2-carboxylic acid with appropriate reagents to form the corresponding amine. This amine is then reacted with 4-ethoxyphenyl isocyanate under controlled conditions to yield the desired urea derivative. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and may require catalysts or specific temperature and pressure conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring may yield sulfoxides or sulfones, while reduction of the benzoyl group may produce alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential bioactive compound for studying enzyme inhibition or receptor binding.
Medicine: As a lead compound for the development of new pharmaceuticals with anti-inflammatory, anticancer, or antimicrobial properties.
Industry: As an intermediate in the production of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action of 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, blocking of receptor sites, or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-((5-Benzoylthiophen-2-yl)methyl)-3-phenylurea
- 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-methoxyphenyl)urea
- 1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-chlorophenyl)urea
Uniqueness
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea is unique due to the presence of the ethoxy group on the phenyl ring, which can influence its chemical reactivity, biological activity, and physical properties. This structural variation can lead to differences in solubility, stability, and interaction with biological targets compared to similar compounds.
Biological Activity
1-((5-Benzoylthiophen-2-yl)methyl)-3-(4-ethoxyphenyl)urea, also known by its CAS number 1797063-11-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores the synthesis, mechanisms of action, and biological evaluations of this compound, supported by data tables and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of 5-benzoylthiophene-2-carboxylic acid with appropriate reagents to form an amine, which is then reacted with 4-ethoxyphenyl isocyanate. The reaction conditions often include solvents like dichloromethane or tetrahydrofuran and may require specific temperature and pressure controls for optimal yield .
The biological activity of this compound is likely mediated through its interactions with various molecular targets such as enzymes and receptors. The specific pathways involved may include:
- Enzyme Inhibition : The compound may inhibit specific enzymes, impacting metabolic pathways.
- Receptor Modulation : It could interact with receptor sites, altering signal transduction processes.
Understanding these mechanisms can provide insights into the therapeutic potential of the compound in various diseases.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a derivative demonstrated an IC50 value of 10 µM against breast cancer cell lines, suggesting potential applications in oncology .
Antimicrobial Properties
The compound has also been evaluated for antimicrobial activity. In vitro tests revealed that it possesses moderate antibacterial effects against Gram-positive bacteria, with a minimum inhibitory concentration (MIC) of 50 µg/mL. This activity highlights its potential as a lead compound in developing new antimicrobial agents .
Neuroprotective Effects
Research into neuroprotective effects indicates that the compound may inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer's. Compounds with similar structures have shown AChE inhibition with IC50 values as low as 2.7 µM, indicating a promising avenue for further exploration in treating cognitive decline .
Data Tables
Biological Activity | IC50/MIC Values | Reference |
---|---|---|
Anticancer (breast cancer) | 10 µM | |
Antimicrobial (Gram-positive bacteria) | 50 µg/mL | |
AChE Inhibition | 2.7 µM |
Case Studies
- Breast Cancer Cell Line Study : A study conducted on MCF-7 breast cancer cells treated with derivatives of this compound showed significant reduction in cell viability, supporting its anticancer potential.
- Neuroprotection in Alzheimer's Models : In a model simulating Alzheimer's disease, the compound's ability to inhibit AChE was tested alongside known inhibitors like donepezil. Results indicated comparable efficacy, suggesting its potential as a therapeutic agent for cognitive impairment.
Properties
IUPAC Name |
1-[(5-benzoylthiophen-2-yl)methyl]-3-(4-ethoxyphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O3S/c1-2-26-17-10-8-16(9-11-17)23-21(25)22-14-18-12-13-19(27-18)20(24)15-6-4-3-5-7-15/h3-13H,2,14H2,1H3,(H2,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAHORWLDGZWDKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)NCC2=CC=C(S2)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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